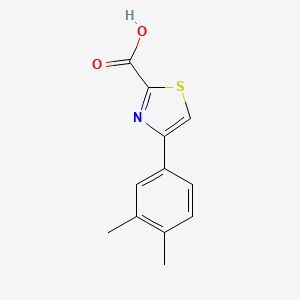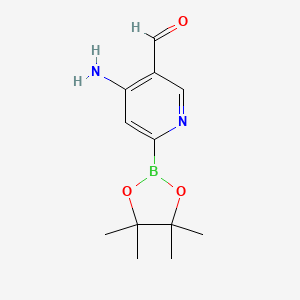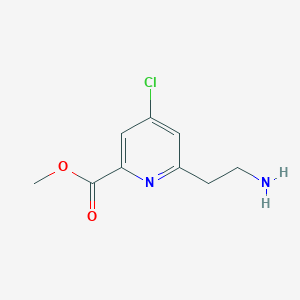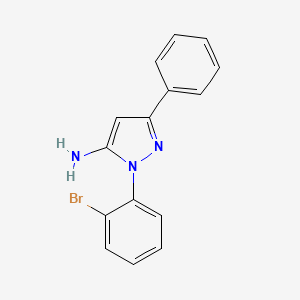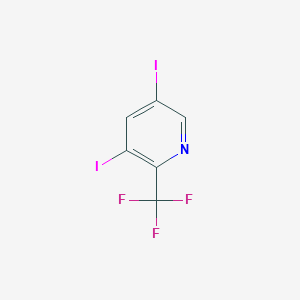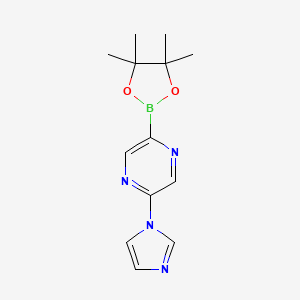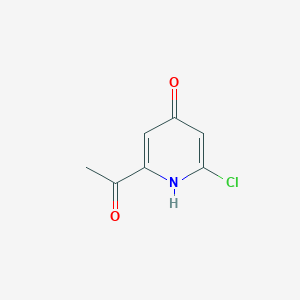
1-(6-Chloro-4-hydroxypyridin-2-YL)ethan-1-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(6-Chloro-4-hydroxypyridin-2-YL)ethan-1-one is a chemical compound with the molecular formula C7H6ClNO2 It is a derivative of pyridine, characterized by the presence of a chloro group at the 6th position and a hydroxyl group at the 4th position on the pyridine ring, along with an ethanone group at the 1st position
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 1-(6-Chloro-4-hydroxypyridin-2-YL)ethan-1-one typically involves the chlorination of 4-hydroxypyridine followed by the introduction of the ethanone group. One common method involves the reaction of 4-hydroxypyridine with thionyl chloride to introduce the chloro group, followed by the reaction with acetyl chloride to introduce the ethanone group. The reaction conditions often require a solvent such as dichloromethane and a catalyst like aluminum chloride to facilitate the reactions.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Analyse Chemischer Reaktionen
Types of Reactions: 1-(6-Chloro-4-hydroxypyridin-2-YL)ethan-1-one undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or carboxylic acid.
Reduction: The chloro group can be reduced to a hydrogen atom, resulting in the formation of 4-hydroxy-2-pyridone.
Substitution: The chloro group can be substituted with other nucleophiles such as amines or thiols.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents like lithium aluminum hydride or hydrogen gas with a palladium catalyst.
Substitution: Nucleophiles such as ammonia or thiourea in the presence of a base like sodium hydroxide.
Major Products Formed:
Oxidation: Formation of 6-chloro-4-pyridone or 6-chloro-4-pyridinecarboxylic acid.
Reduction: Formation of 4-hydroxy-2-pyridone.
Substitution: Formation of 6-amino-4-hydroxypyridine or 6-thio-4-hydroxypyridine.
Wissenschaftliche Forschungsanwendungen
1-(6-Chloro-4-hydroxypyridin-2-YL)ethan-1-one has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as an enzyme inhibitor or modulator of biological pathways.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the production of pharmaceuticals and agrochemicals.
Wirkmechanismus
The mechanism of action of 1-(6-Chloro-4-hydroxypyridin-2-YL)ethan-1-one involves its interaction with specific molecular targets. The chloro and hydroxyl groups allow it to form hydrogen bonds and interact with active sites of enzymes or receptors. This interaction can inhibit or modulate the activity of these targets, leading to various biological effects. The exact pathways involved depend on the specific application and target.
Vergleich Mit ähnlichen Verbindungen
1-(6-Chloropyridin-2-YL)ethan-1-one: Lacks the hydroxyl group, which may affect its reactivity and biological activity.
1-(4-Hydroxypyridin-2-YL)ethan-1-one: Lacks the chloro group, which may influence its chemical properties and applications.
1-(6-Bromopyridin-2-YL)ethan-1-one: Similar structure but with a bromine atom instead of chlorine, which can alter its reactivity and interactions.
Uniqueness: 1-(6-Chloro-4-hydroxypyridin-2-YL)ethan-1-one is unique due to the presence of both chloro and hydroxyl groups, which provide a balance of reactivity and stability. This combination allows it to participate in a variety of chemical reactions and interact with biological targets in a specific manner, making it a valuable compound for research and industrial applications.
Eigenschaften
Molekularformel |
C7H6ClNO2 |
|---|---|
Molekulargewicht |
171.58 g/mol |
IUPAC-Name |
2-acetyl-6-chloro-1H-pyridin-4-one |
InChI |
InChI=1S/C7H6ClNO2/c1-4(10)6-2-5(11)3-7(8)9-6/h2-3H,1H3,(H,9,11) |
InChI-Schlüssel |
FVBRVOLITNMTIC-UHFFFAOYSA-N |
Kanonische SMILES |
CC(=O)C1=CC(=O)C=C(N1)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-[4,6-Bis(trifluoromethyl)pyridin-2-YL]ethanamine](/img/structure/B14853288.png)
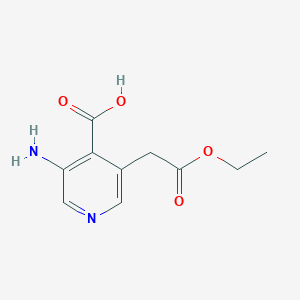
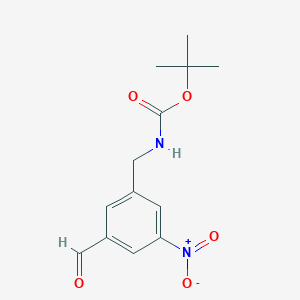
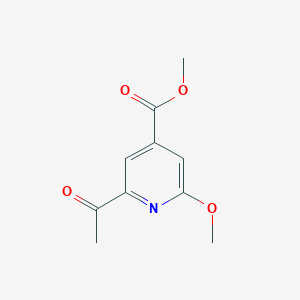
![14H-Spiro[dibenzo[c,h]acridine-7,9'-fluorene]](/img/structure/B14853317.png)

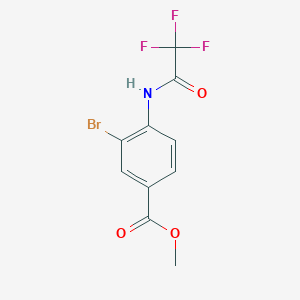
![Tert-butyl 4-chloro-2-(trifluoromethyl)-5,7-dihydro-6H-pyrrolo[3,4-D]pyrimidine-6-carboxylate](/img/structure/B14853330.png)
